molecular formula C5H10O4 B14499018 3-Hydroperoxy-3-methylbutanoic acid CAS No. 63401-19-4

3-Hydroperoxy-3-methylbutanoic acid

Cat. No.: B14499018
CAS No.: 63401-19-4
M. Wt: 134.13 g/mol
InChI Key: QEPMBZKMFRKICX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroperoxy-3-methylbutanoic acid is an organic compound with the molecular formula C5H10O4. It is a derivative of butanoic acid, characterized by the presence of a hydroperoxy group (-OOH) and a methyl group (-CH3) attached to the third carbon of the butanoic acid chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroperoxy-3-methylbutanoic acid can be synthesized through the oxidation of 3-hydroxy-3-methylbutanoic acid. The oxidation process typically involves the use of hydrogen peroxide (H2O2) as the oxidizing agent in the presence of a catalyst such as acetic acid or sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the hydroperoxy group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of advanced catalytic systems can further enhance the efficiency of the oxidation process.

Chemical Reactions Analysis

Types of Reactions

3-Hydroperoxy-3-methylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroperoxy group can be further oxidized to form carboxylic acids or ketones.

    Reduction: The hydroperoxy group can be reduced to a hydroxyl group (-OH) using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydroperoxy group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), acetic acid, sulfuric acid.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution product.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Hydroxy-3-methylbutanoic acid.

    Substitution: Derivatives with different functional groups replacing the hydroperoxy group.

Scientific Research Applications

3-Hydroperoxy-3-methylbutanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique reactivity makes it a valuable compound for studying oxidation and reduction mechanisms.

    Biology: Investigated for its potential role in biological oxidation processes and as a model compound for studying oxidative stress in cells.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting oxidative stress-related diseases.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action of 3-Hydroperoxy-3-methylbutanoic acid involves its ability to undergo oxidation and reduction reactions. The hydroperoxy group is highly reactive and can participate in redox reactions, leading to the formation of reactive oxygen species (ROS). These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, potentially causing oxidative damage or signaling pathways activation.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-3-methylbutanoic acid: A precursor in the synthesis of 3-Hydroperoxy-3-methylbutanoic acid.

    3-Methylbutanoic acid: Lacks the hydroperoxy group but shares a similar carbon backbone.

    3-Hydroperoxypropanoic acid: Similar in structure but with a shorter carbon chain.

Uniqueness

This compound is unique due to the presence of both a hydroperoxy group and a methyl group on the same carbon atom. This combination imparts distinct reactivity and chemical properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

63401-19-4

Molecular Formula

C5H10O4

Molecular Weight

134.13 g/mol

IUPAC Name

3-hydroperoxy-3-methylbutanoic acid

InChI

InChI=1S/C5H10O4/c1-5(2,9-8)3-4(6)7/h8H,3H2,1-2H3,(H,6,7)

InChI Key

QEPMBZKMFRKICX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=O)O)OO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.